2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide
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Overview
Description
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a triazole ring, and a chlorobenzyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl and triazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific reaction conditions such as temperature control and inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[1-(2-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE
- 2-[1-(2-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE
- 2-[1-(2-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(1H-1,2,4-TRIAZOL-3-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17ClN6O3 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O3/c21-15-7-2-1-4-13(15)10-27-19(29)16(25-20(27)30)9-17(28)24-14-6-3-5-12(8-14)18-22-11-23-26-18/h1-8,11,16H,9-10H2,(H,24,28)(H,25,30)(H,22,23,26) |
InChI Key |
JDPJAUZUJVIQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC=CC(=C3)C4=NC=NN4)Cl |
Origin of Product |
United States |
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